2-Benzyl-3-(4-chlorophenyl)-7-thiophen-2-yl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-Benzyl-3-(4-chlorophenyl)-7-thiophen-2-yl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, a thiophenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-(4-chlorophenyl)-7-thiophen-2-yl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the benzyl, chlorophenyl, thiophenyl, and trifluoromethyl groups. Common reagents used in these reactions include halogenated aromatic compounds, thiophenes, and trifluoromethylating agents. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-(4-chlorophenyl)-7-thiophen-2-yl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce dehalogenated or hydrogenated derivatives.
Scientific Research Applications
2-Benzyl-3-(4-chlorophenyl)-7-thiophen-2-yl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-(4-chlorophenyl)-7-thiophen-2-yl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s unique structure allows it to fit into the active sites of target proteins, thereby modulating their activity. Molecular docking studies and in vitro assays are commonly used to elucidate these interactions.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Investigated as CDK2 inhibitors.
Thiophenyl-substituted pyrimidines: Studied for their antimicrobial activities.
Uniqueness
2-Benzyl-3-(4-chlorophenyl)-7-thiophen-2-yl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine stands out due to its combination of functional groups, which confer unique chemical properties and biological activities. Its trifluoromethyl group, in particular, enhances its metabolic stability and bioavailability, making it a promising candidate for further research and development.
Properties
IUPAC Name |
2-benzyl-3-(4-chlorophenyl)-7-thiophen-2-yl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClF3N3S/c25-17-10-8-16(9-11-17)22-18(13-15-5-2-1-3-6-15)30-31-19(20-7-4-12-32-20)14-21(24(26,27)28)29-23(22)31/h1-12,14H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEQAVPTOSYBEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=CC(=NC3=C2C4=CC=C(C=C4)Cl)C(F)(F)F)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClF3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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